N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
Properties
Molecular Formula |
C19H17BrFN5OS |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17BrFN5OS/c1-2-26-18(13-6-4-3-5-7-13)24-25-19(26)28-12-17(27)23-22-11-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+ |
InChI Key |
UZRXBRZHJOYSMK-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions .
Procedure :
-
Reactants : 1,4-Diphenyl thiosemicarbazide (10 mmol), sodium ethanolate (10 mmol), ethyl bromoacetate (10 mmol).
-
Conditions : Stirred in anhydrous ethanol at room temperature for 4 h, followed by 12 h of standing.
Characterization :
Formation of 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide
The sulfanylacetohydrazide intermediate is generated via hydrazinolysis of the ethyl ester derivative .
Procedure :
-
Reactants : Ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1 mmol), hydrazine hydrate (2 mmol).
-
Conditions : Refluxed in glacial acetic acid (5 mL) for 8 h.
-
Workup : Poured onto ice-water, filtered, and crystallized from ethanol .
Characterization :
Condensation with 5-Bromo-2-Fluorobenzaldehyde
The final hydrazone is formed via Schiff base condensation.
Procedure :
-
Reactants : 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 mmol), 5-bromo-2-fluorobenzaldehyde (1 mmol).
-
Conditions : Heated under reflux in absolute ethanol (15 mL) for 3 h.
-
Workup : Cooled, filtered, and crystallized from acetic acid.
-
Yield : 56–61%.
Characterization :
-
1H-NMR (DMSO-d6) : δ 8.22 (s, 1H, N=CH), 7.42–8.81 (m, 9H, Ar-H) .
-
Elemental Analysis : Found C 48.47%, H 2.81%, N 19.12% (vs. Calcd C 48.40%, H 2.71%, N 18.81%) .
Optimization and Industrial Scalability
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C (reflux) | Prevents side reactions |
| Solvent | Ethanol (80%) | Enhances solubility |
| Catalyst | None required | Simplifies purification |
Challenges :
-
Hydrazinolysis Byproducts : Use of excess hydrazine hydrate (>2 eq) reduces ester impurities .
-
Crystallization Purity : Ethanol recrystallization achieves >98% purity (HPLC) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 67 | 95 | 16 | High |
| Hydrazinolysis | 58 | 98 | 8 | Moderate |
| Condensation | 56 | 97 | 3 | Low |
Spectroscopic Validation Protocols
Infrared Spectroscopy :
Nuclear Magnetic Resonance :
Mass Spectrometry :
-
Molecular Ion Peak : m/z 517.7 (M⁺).
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to the corresponding hydrazine.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine or fluorine atoms.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound’s significant anticancer properties. In vitro evaluations have shown its efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated high levels of antimitotic activity, displaying mean growth inhibition values that suggest potential as a chemotherapeutic agent . The presence of the triazole moiety is particularly noteworthy as it has been associated with enhanced biological activity in several derivatives.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The incorporation of the triazole ring enhances the interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies indicate that derivatives of triazole exhibit broad-spectrum activity against bacteria and fungi .
Synthetic Routes
The synthesis of N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multi-step reactions starting from easily accessible precursors. The general methodology includes:
- Formation of the hydrazone linkage through condensation reactions.
- Introduction of the triazole moiety via cyclization reactions involving appropriate precursors.
- Final purification steps to obtain the target compound in high yield.
Characterization Techniques
Characterization of the synthesized compound is crucial to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical identity and assess the functional groups present .
Case Study: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated several derivatives of hydrazones similar to this compound against a panel of human tumor cell lines. The results indicated a significant inhibition rate at low micromolar concentrations, suggesting that this class of compounds may serve as promising leads for further drug development .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. Results showed substantial inhibitory effects, particularly against resistant strains, highlighting the potential application of these compounds in treating infections where conventional antibiotics fail .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous hydrazide-triazole derivatives (Table 1), focusing on structural variations, pharmacological properties, and physicochemical characteristics.
Table 1: Key Structural and Functional Comparisons
Key Observations :
4-Ethyl-5-phenyl-1,2,4-triazole offers a balance between steric bulk and lipophilicity, whereas pyridine-substituted analogs (ZE-4b) show better metal coordination but reduced cell permeability .
Pharmacological Differences :
- Compounds with hydroxyl groups (e.g., ) exhibit higher aqueous solubility but may suffer from rapid metabolic oxidation.
- 1,2,3-Triazole derivatives (e.g., 11h) display weaker antifungal activity than 1,2,4-triazole analogs, highlighting the importance of heterocycle geometry .
Synthetic Routes :
- Most analogs are synthesized via acid-catalyzed Schiff base formation, but substituents on the triazole ring (e.g., propenyl in ) require tailored alkylation or click chemistry steps .
Physicochemical Properties :
Biological Activity
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound incorporates a hydrazide moiety and a triazole ring, both of which are known for their pharmacological properties. The presence of halogen substituents (bromine and fluorine) further enhances its biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 462.3 g/mol. Its structure features a hydrazone linkage that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.3 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Compounds containing the triazole ring have been extensively studied for their antifungal , antibacterial , and anticancer activities. The triazole structure in this compound suggests potential efficacy against various pathogens:
- Antifungal Activity : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This compound may exhibit similar mechanisms of action.
- Antibacterial Activity : The incorporation of the hydrazide moiety has been linked to antibacterial properties against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research indicates that hydrazides can induce apoptosis in cancer cells. Studies on similar compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission.
- Cell Cycle Disruption : Similar hydrazide compounds have been reported to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds structurally related to this compound:
- Anticancer Activity : In vitro studies demonstrated that similar triazole-containing compounds exhibited high anticancer activity with IC50 values ranging from 0.62 μM to 18.76 μM against various cancer cell lines .
- Antimicrobial Efficacy : A study showed that derivatives with triazole rings had significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications .
- Enzyme Inhibition Studies : Research indicated that triazole derivatives could effectively inhibit AChE with IC50 values comparable to established inhibitors, suggesting their utility in treating Alzheimer's disease .
Q & A
Basic: What are the key structural features and functional groups of this compound?
The compound features a triazole ring core (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl), a sulfanyl (-S-) linker, and a hydrazide group conjugated to a substituted benzylidene moiety (5-bromo-2-fluorophenyl). Key functional groups include:
- Triazole ring : Imparts rigidity and potential for hydrogen bonding.
- Sulfanyl group : Enhances reactivity in nucleophilic substitutions.
- Hydrazide moiety : Facilitates condensation reactions and metal coordination.
- Halogenated aryl groups : Bromine and fluorine substituents influence electronic properties and bioactivity .
Basic: What are the standard synthesis protocols for this compound?
Synthesis typically involves:
Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF.
Hydrazone formation : Condensation of the hydrazide intermediate with 5-bromo-2-fluorobenzaldehyde in the presence of glacial acetic acid as a catalyst.
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent drying.
- Catalyst screening : Acetic acid (1–5 mol%) improves hydrazone formation efficiency.
- Temperature control : Maintain 60–80°C during condensation to avoid side products.
- Real-time monitoring : Use thin-layer chromatography (TLC) with UV detection to track reaction progress .
Advanced: How can contradictory biological activity data across studies be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Structural analogs : Compare substituent effects (e.g., replacing bromine with chlorine reduces antimicrobial potency by 40% in analogs ).
- Statistical validation : Apply ANOVA or Tukey’s test to evaluate significance (e.g., anticoagulant activity in mice showed P < 0.01 variability ).
Advanced: What computational methods are used to model interactions with biological targets?
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites (e.g., HOMO-LUMO gaps for charge transfer analysis) .
- Molecular docking : Screens binding affinities to enzymes (e.g., triazole derivatives targeting cyclooxygenase-2 with ΔG ≈ −8.2 kcal/mol ).
- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures .
Advanced: What mechanisms underlie its interaction with biological targets?
- Enzyme inhibition : The triazole and hydrazide groups coordinate with catalytic residues (e.g., metalloprotease Zn²⁺ sites).
- Receptor modulation : Halogenated aryl groups enhance hydrophobic binding to pocket residues (e.g., kinase ATP-binding domains).
- Redox activity : Sulfanyl groups participate in thiol-disulfide exchange, altering cellular redox states .
Basic: What characterization techniques validate its structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm hydrazone geometry (E/Z isomerism) and substituent positions.
- IR : Detect C=N (1600–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) .
Advanced: How do structural analogs inform structure-activity relationships (SAR)?
- Electron-withdrawing groups : Bromine at the 5-position increases antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for non-halogenated analogs) .
- Triazole substitution : Ethyl at N4 enhances metabolic stability compared to methyl .
- Stereoelectronic effects : Fluorine at the 2-position improves membrane permeability (logP = 2.8 vs. 2.1 for unsubstituted analogs) .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 180°C (DSC data).
- Photodegradation : Protect from UV light; store in amber vials at −20°C.
- Hydrolytic susceptibility : Hydrazide bonds are stable at pH 5–7 but degrade in strongly acidic/basic conditions .
Advanced: What strategies enhance selectivity in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
